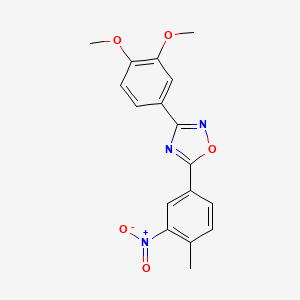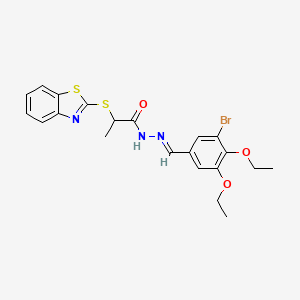
3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that belongs to the family of oxadiazoles. The compound has been extensively studied due to its unique chemical and physical properties. It is used in various scientific research applications, including as a fluorescent probe, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound interacts with cellular membranes and proteins, leading to changes in their structure and function. This, in turn, can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. The compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is its unique fluorescence properties, which make it useful for various imaging applications. The compound is also relatively easy to synthesize, which makes it accessible to researchers.
One of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its potential as a photosensitizer for photodynamic therapy. Additionally, the compound could be further studied for its anti-inflammatory properties and potential as a drug candidate for various diseases. Finally, more research is needed to fully understand the mechanism of action of the compound and its interactions with cellular membranes and proteins.
Synthesis Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a multistep process that involves the reaction of 3,4-dimethoxybenzohydrazide with 4-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then cyclized with phosphorus oxychloride to form the final product. The yield of the synthesis process is approximately 50%.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its scientific research applications. It is commonly used as a fluorescent probe due to its unique fluorescence properties. The compound emits a strong green fluorescence when excited with UV light, which makes it useful for various imaging applications, including cell imaging and protein labeling.
The compound has also been studied as a photosensitizer for photodynamic therapy. Photodynamic therapy is a type of cancer treatment that uses light-sensitive compounds to kill cancer cells. 3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole has been shown to have strong photosensitizing properties, making it a potential candidate for this type of therapy.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-10-4-5-12(8-13(10)20(21)22)17-18-16(19-25-17)11-6-7-14(23-2)15(9-11)24-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTVAAJUSDAHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)

![4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5700000.png)
![1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)
![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)


![1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5700061.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)